molecular formula C9H16N2O2 B139511 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine CAS No. 148403-14-9

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine

Cat. No.: B139511
CAS No.: 148403-14-9
M. Wt: 184.24 g/mol
InChI Key: FCFWEOGTZZPCTO-UHFFFAOYSA-N
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Description

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine is an organic compound with a unique structure that includes two methoxy groups and an isopropyl group attached to a dihydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethoxy-2-(propan-2-yl)pyrazine with a reducing agent to form the dihydropyrazine derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine exerts its effects involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine is unique due to its specific substitution pattern on the dihydropyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWEOGTZZPCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396609
Record name 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148403-14-9
Record name 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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